molecular formula C6H11NO B8063349 2-Azabicyclo[3.2.0]heptan-7-ol

2-Azabicyclo[3.2.0]heptan-7-ol

Cat. No.: B8063349
M. Wt: 113.16 g/mol
InChI Key: SJSPDBIMMXMBDV-UHFFFAOYSA-N
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Description

2-Azabicyclo[320]heptan-7-ol is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.2.0]heptan-7-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.2.0]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

2-Azabicyclo[3.2.0]heptan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Azabicyclo[3.2.0]heptan-7-ol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[3.2.0]heptan-7-ol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features makes it particularly useful for certain chemical reactions and applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

2-azabicyclo[3.2.0]heptan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-3-4-1-2-7-6(4)5/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPDBIMMXMBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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